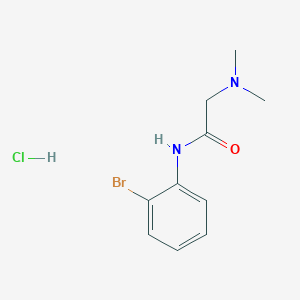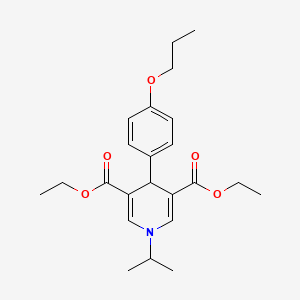
2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, also known as AFA, is a chemical compound with potential applications in scientific research. This molecule is a member of the benzothiazole family, which has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. In
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of interest is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to target specific enzymes involved in cancer cell proliferation. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to interact with the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential as an anticancer agent. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent in a variety of research applications. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient molecule for research purposes. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent in some research applications.
Direcciones Futuras
There are several future directions for research involving 2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy agents. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted therapeutic agents. Finally, more research is needed to fully understand the potential toxic effects of this compound, particularly in vivo, which will be important for the development of safe and effective therapeutic agents.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c20-14-1-2-15-16(6-14)24-18(21-15)22-17(23)10-19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,11-13H,3-5,7-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTAKYBVOLKSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-adamantyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4138227.png)
![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)

![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)
![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide acetate](/img/structure/B4138260.png)
![4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4138273.png)
![N-(4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-2,5-diethoxyphenyl)benzamide](/img/structure/B4138281.png)
![N-(tert-butyl)-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4138285.png)

methanol](/img/structure/B4138295.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138296.png)
![N-[4-({[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4138298.png)